molecular formula C20H19NO3 B4624912 6-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

6-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B4624912
M. Wt: 321.4 g/mol
InChI Key: MACNCDZGMWUJSY-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. Quinoline derivatives are widely recognized for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another method includes the Doebner reaction, which uses aniline, 2-nitrobenzaldehyde, and pyruvic acid in the presence of a catalytic amount of trifluoroacetic acid in ethanol . These reactions typically require controlled conditions such as specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-4-carboxylic acid derivatives with additional functional groups, while reduction reactions may produce more reduced forms of the compound.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, some quinoline derivatives act as inhibitors of enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propoxyphenyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-10-24-19-7-5-4-6-14(19)18-12-16(20(22)23)15-11-13(2)8-9-17(15)21-18/h4-9,11-12H,3,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACNCDZGMWUJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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